N-Methylcytisine N-Methylcytisine (1R)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one is a natural product found in Gymnospermium albertii, Ormosia emarginata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 486-86-2
VCID: VC20758091
InChI: InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1
SMILES: CN1CC2CC(C1)C3=CC=CC(=O)N3C2
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

N-Methylcytisine

CAS No.: 486-86-2

Cat. No.: VC20758091

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

N-Methylcytisine - 486-86-2

CAS No. 486-86-2
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name (1S,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Standard InChI InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1
Standard InChI Key CULUKMPMGVXCEI-ZJUUUORDSA-N
Isomeric SMILES CN1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2
SMILES CN1CC2CC(C1)C3=CC=CC(=O)N3C2
Canonical SMILES CN1CC2CC(C1)C3=CC=CC(=O)N3C2
Appearance Brown powder

N-Methylcytisine (C₁₂H₁₆N₂O) is a tricyclic quinolizidine alkaloid with diverse pharmacological properties, primarily studied for its anti-inflammatory, cytotoxic, and nicotinic receptor-modulating activities. This compound occurs naturally in plants like Caulophyllum thalictroides (blue cohosh), Laburnum anagyroides, and Sophora alopecuroides . Below is a structured analysis of its properties, mechanisms, and research findings.

Natural Sources and Extraction

N-Methylcytisine is isolated from:

  • Blue cohosh (Caulophyllum thalictroides): Concentrations range from 5–850 ppm in dietary supplements .

  • Laburnum anagyroides and Sophora alopecuroides: Seeds and aerial parts .

  • Euchresta horsfieldii and Ormosia emarginata .

Chromatographic methods (e.g., HILIC columns) are optimized for its separation from plant extracts .

Pharmacological Effects

Anti-Inflammatory Activity

In dextran-sulfate-sodium (DSS)-induced colitis models:

  • Dosage: 1–16 mg/kg orally reduced disease activity index (DAI) and colon damage .

  • Mechanism: Suppressed NF-κB activation by inhibiting IκB and IKK phosphorylation, lowering TNF-α, IL-1β, and IL-6 levels .

ParameterEffect of N-Methylcytisine (16 mg/kg)Control (DSS-only)
DAI Score2.1 ± 0.38.5 ± 0.7
Colon Length (cm)7.2 ± 0.44.8 ± 0.3
Myeloperoxidase Activity1.5 U/g tissue4.2 U/g tissue

Cytotoxic and Anticancer Properties

  • In vitro: Cytisine derivatives exhibit antiproliferative effects against lung (NCI-H358) and neuroepithelioma (SK-N-MC) cells (IC₅₀ < 10 µM) .

  • Mechanism: Induces apoptosis via reactive oxygen species (ROS) modulation .

Teratogenicity and Toxicity

  • Rat embryos: Exposure to 20 ppm caused neural tube defects, poor eye development, and growth inhibition .

  • Animal models: Stimulated cardiac vagus ganglia in frogs and caused hyperglycemia in rabbits .

Receptor Interactions

N-Methylcytisine acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), with effects similar to nicotine . This activity underpins its potential therapeutic applications in neurological disorders, though clinical data remain limited .

Research Gaps and Regulatory Status

  • Pharmacokinetics: No human studies exist on absorption, metabolism, or excretion .

  • Safety: Dietary supplements containing blue cohosh are advised against during pregnancy due to teratogenic risks .

  • Therapeutic potential: Preclinical evidence supports anti-inflammatory and anticancer uses, but clinical trials are lacking .

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